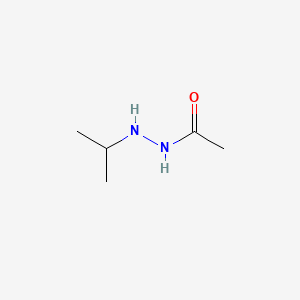

N'-Isopropylacetohydrazide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49334. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N'-propan-2-ylacetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c1-4(2)6-7-5(3)8/h4,6H,1-3H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCKXMOHZATYPNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NNC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30196263 | |

| Record name | Acetic acid, 2-isopropylhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4466-50-6 | |

| Record name | Acetic acid, 2-(1-methylethyl)hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4466-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, 2-isopropylhydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004466506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4466-50-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49334 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2-isopropylhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ACETYL-2-ISOPROPYLHYDRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AH2AB88NBS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N'-Isopropylacetohydrazide synthesis protocol

An In-Depth Technical Guide to the Synthesis of N'-Isopropylacetohydrazide

Introduction and Significance

This compound is a hydrazine derivative of significant interest in medicinal chemistry and organic synthesis. As a structural motif, it can be found in various compounds investigated for potential therapeutic activities. Its synthesis is a foundational step for creating more complex molecules, making a reliable and well-understood protocol essential for research and development. This guide details a primary synthesis route via the acetylation of isopropylhydrazine, offering insights into reaction mechanisms, procedural steps, and safety considerations.

Core Chemical Principles: The Acylation of Hydrazine

The most direct and common method for synthesizing this compound is through the N-acetylation of isopropylhydrazine. This reaction employs an acetylating agent, typically acetic anhydride, to introduce an acetyl group onto the hydrazine moiety.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. Isopropylhydrazine possesses two nitrogen atoms, both of which are nucleophilic. However, the terminal nitrogen (-NH2) is sterically less hindered and more electronically available compared to the nitrogen atom bonded to the isopropyl group. Consequently, the terminal nitrogen acts as the primary nucleophile.

The mechanism unfolds as follows:

-

Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen atom of isopropylhydrazine attacks one of the electrophilic carbonyl carbons of acetic anhydride.

-

Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.

-

Leaving Group Departure: The intermediate collapses, and the acetate ion is eliminated as a leaving group.

-

Deprotonation: The resulting protonated this compound is deprotonated, often by the acetate byproduct or another molecule of isopropylhydrazine, to yield the final neutral product and acetic acid.

This pathway is a classic example of acylation, a fundamental transformation in organic chemistry.[1][2]

Reaction Pathway Diagram

Caption: Reaction mechanism for this compound synthesis.

Experimental Protocol: Synthesis of this compound

This protocol is designed as a self-validating system, incorporating in-process checks and clear endpoints. The causality behind each step is explained to provide a deeper understanding of the procedure.

Reagents and Materials

| Reagent/Material | Grade | Supplier Example | Purpose |

| Isopropylhydrazine | ≥98% | Sigma-Aldrich | Starting material (Nucleophile) |

| Acetic Anhydride (Ac₂O) | Reagent Grade, ≥98% | Sigma-Aldrich | Acetylating agent[1] |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific | Reaction solvent |

| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Reagent | VWR | Neutralize excess acid |

| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | VWR | Drying agent for organic phase |

| Diethyl Ether | ACS Reagent | Fisher Scientific | Extraction and crystallization solvent |

| Hydrochloric Acid (HCl) | 1 M solution | VWR | pH adjustment for workup |

Safety Precaution: Isopropylhydrazine is toxic and a suspected carcinogen. Acetic anhydride is corrosive and a lachrymator.[3] All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

Quantitative Data

| Reactant | Molar Mass ( g/mol ) | Moles | Equivalents | Amount |

| Isopropylhydrazine | 74.12 | 0.10 | 1.0 | 7.41 g |

| Acetic Anhydride | 102.09 | 0.105 | 1.05 | 10.7 g (9.9 mL) |

| Dichloromethane | - | - | - | 200 mL |

A slight excess of acetic anhydride is used to ensure complete consumption of the starting hydrazine.

Step-by-Step Methodology

-

Reaction Setup:

-

To a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add isopropylhydrazine (7.41 g, 0.10 mol).

-

Dissolve the isopropylhydrazine in 100 mL of anhydrous dichloromethane (DCM).

-

Cool the flask to 0 °C using an ice-water bath. This is crucial to control the exothermic reaction and prevent the formation of di-acetylated byproducts.

-

-

Addition of Acetic Anhydride:

-

In the dropping funnel, place a solution of acetic anhydride (10.7 g, 0.105 mol) in 100 mL of anhydrous DCM.

-

Add the acetic anhydride solution dropwise to the stirred isopropylhydrazine solution over approximately 60 minutes, maintaining the internal temperature at or below 5 °C.

-

-

Reaction Progression:

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 9:1 DCM:Methanol eluent). The disappearance of the isopropylhydrazine spot indicates reaction completion.

-

-

Workup and Neutralization:

-

Once the reaction is complete, cool the mixture again to 0 °C.

-

Slowly add 100 mL of saturated sodium bicarbonate solution to quench any unreacted acetic anhydride and neutralize the acetic acid byproduct.[4] Be cautious as CO₂ evolution will occur.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer twice with 50 mL portions of DCM.

-

Combine all organic layers.

-

-

Purification:

-

Wash the combined organic phase with 100 mL of brine (saturated NaCl solution) to remove residual water.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

-

Crystallization (Final Purification):

-

Dissolve the crude solid in a minimal amount of hot diethyl ether.

-

Allow the solution to cool slowly to room temperature, then place it in a freezer (-20 °C) for several hours to induce crystallization.

-

Collect the resulting crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry in a vacuum oven to yield pure this compound.[5]

-

Experimental Workflow Diagram

Caption: Experimental workflow for this compound synthesis.

Product Characterization

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure, showing characteristic peaks for the isopropyl and acetyl groups, as well as the N-H protons.

-

Infrared (IR) Spectroscopy: An IR spectrum should show characteristic absorption bands for the N-H bonds and the amide C=O stretch.

-

Melting Point Analysis: A sharp melting point range indicates high purity of the crystalline product.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

This multi-faceted characterization approach provides a robust validation of the synthesis outcome, aligning with the principles of trustworthiness and scientific integrity.

References

Synthesis of N'-Isopropylacetohydrazide: A Detailed Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides a comprehensive technical overview of the synthesis of N'-Isopropylacetohydrazide, a valuable chemical intermediate. We will delve into the core chemical principles, present a detailed and validated experimental protocol, and discuss essential characterization techniques and critical safety considerations. The content is structured to provide not just a procedural methodology, but also the scientific rationale behind the experimental design, reflecting a field-proven approach for drug development and research professionals.

Introduction and Strategic Importance

This compound is a substituted hydrazide, a class of compounds recognized for its utility as a versatile building block in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical sectors. The structure, featuring both a nucleophilic hydrazine moiety and a stable acetyl group, allows for a variety of subsequent chemical transformations. Its synthesis is a foundational example of nucleophilic acyl substitution, and mastering its preparation provides a scalable and reliable source of this key intermediate.

Theoretical Framework: Principles of Synthesis

The synthesis of this compound is fundamentally a nucleophilic acyl substitution reaction. This process involves the attack of a nucleophile (isopropylhydrazine) on an electrophilic carbonyl carbon of an acetylating agent.

The Core Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds via a tetrahedral intermediate. The more nucleophilic terminal nitrogen of isopropylhydrazine attacks the carbonyl carbon of the acetylating agent. The subsequent collapse of this intermediate expels a leaving group, resulting in the formation of the stable amide bond of this compound.

Strategic Reagent Selection

The success and efficiency of the synthesis hinge on the appropriate choice of reagents and conditions.

-

Hydrazine Source: Isopropylhydrazine is the key starting material. It is a mono-substituted hydrazine, which directs the acylation to the terminal (-NH2) nitrogen, as it is more sterically accessible and generally more nucleophilic than the substituted nitrogen.

-

Acetylating Agent: The choice of acetylating agent is critical.

-

Acetic Anhydride: A common and effective choice. It is highly reactive, and the byproduct, acetic acid, can be easily removed with a simple aqueous base wash.

-

Acetyl Chloride: More reactive than acetic anhydride, but it produces corrosive hydrogen chloride (HCl) gas as a byproduct. This necessitates the use of a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, pyridine) to act as an acid scavenger, which can sometimes complicate purification.

-

-

Solvent: A dry, aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate is typically used. The solvent must be inert to the reaction conditions and capable of dissolving the starting materials.

-

Reaction Conditions: The reaction is often exothermic. Therefore, initial cooling (e.g., using an ice bath) during the addition of the acetylating agent is a critical control measure to prevent side reactions and ensure a high yield.

Experimental Protocol: Synthesis via Acylation of Isopropylhydrazine

This protocol details a reliable and scalable method for the synthesis of this compound using acetic anhydride.

Materials and Equipment

-

Chemicals: Isopropylhydrazine, Acetic Anhydride, Dichloromethane (DCM, anhydrous), Saturated Sodium Bicarbonate solution, Brine, Anhydrous Magnesium Sulfate (MgSO₄).

-

Apparatus: Round-bottom flask, magnetic stirrer and stir bar, dropping funnel, ice bath, separatory funnel, rotary evaporator, standard laboratory glassware.

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a fume hood, charge a 250 mL round-bottom flask with isopropylhydrazine (e.g., 7.41 g, 0.1 mol) and anhydrous dichloromethane (100 mL). Begin stirring the solution with a magnetic stirrer.

-

Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C.

-

Reagent Addition: Add acetic anhydride (e.g., 10.21 g, 0.1 mol) to a dropping funnel and add it dropwise to the stirred isopropylhydrazine solution over 30-45 minutes. Maintain the internal temperature below 10 °C throughout the addition.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours to ensure the reaction goes to completion.

-

Aqueous Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with:

-

Saturated sodium bicarbonate solution (2 x 50 mL) to neutralize and remove the acetic acid byproduct. (Caution: CO₂ evolution).

-

Brine (1 x 50 mL) to remove residual water.

-

-

Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The resulting crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield a pure, crystalline solid.

Characterization and Purity Analysis

Confirmation of the product's identity and purity is achieved through standard spectroscopic techniques.[1][2][3][4]

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the acetyl methyl protons (singlet, ~2.0 ppm), the isopropyl methine proton (septet), the isopropyl methyl protons (doublet), and two broad signals for the N-H protons. |

| ¹³C NMR | Resonances for the carbonyl carbon (~170 ppm), the acetyl methyl carbon, and the two distinct carbons of the isopropyl group. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (two bands in the 3200-3400 cm⁻¹ region) and a strong C=O (amide I) stretch around 1650 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak (M+) corresponding to the mass of the this compound molecule (C₅H₁₂N₂O, M.W. = 116.16 g/mol ). |

Critical Safety and Handling Protocols

Hydrazine and its derivatives are hazardous materials and must be handled with appropriate precautions.[5][6][7]

-

Toxicity: Hydrazine derivatives are classified as toxic and are potential carcinogens.[7] All manipulations must be conducted within a certified chemical fume hood.[8]

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., butyl rubber).[6]

-

Reaction Control: The acylation reaction is exothermic. Proper cooling and slow, controlled addition of reagents are essential to prevent a runaway reaction.

-

Waste Disposal: All chemical waste, including aqueous washes and solvent waste, must be disposed of according to institutional and local environmental regulations. Do not discharge hydrazine-containing waste into common sewers.[8]

-

Spill Response: In case of a spill, evacuate the area. Use absorbent material to contain the spill and decontaminate the area as per your institution's safety protocols. Ensure adequate ventilation.[9]

Visualizations and Data

Reaction Mechanism and Workflow Diagrams

Reagent Data Table

| Reagent | Formula | Molar Mass ( g/mol ) | Density (g/mL) | Key Hazards |

| Isopropylhydrazine | C₃H₁₀N₂ | 74.12 | 0.87 | Toxic, Flammable, Potential Carcinogen[7] |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | 1.08 | Corrosive, Flammable, Lachrymator |

| Dichloromethane | CH₂Cl₂ | 84.93 | 1.33 | Volatile, Potential Carcinogen |

References

An In-depth Technical Guide to N'-Isopropylacetohydrazide: Chemical Properties, Structure, and Potential Applications

This guide provides a comprehensive technical overview of N'-Isopropylacetohydrazide, a molecule of interest within the broader class of hydrazide compounds. Designed for researchers, scientists, and professionals in drug development, this document delves into the chemical and structural characteristics of this compound, alongside a discussion of its potential biological significance and the methodologies for its synthesis and analysis. By synthesizing established chemical principles with data from analogous compounds, this guide aims to serve as a foundational resource for the scientific exploration of this molecule.

Molecular Structure and Chemical Identity

This compound, with the CAS Number 4466-50-6, is a derivative of acetic acid and isopropylhydrazine.[1][2][3][4] Its structure incorporates a hydrazide functional group (-CONHNH-) with an isopropyl substituent on the terminal nitrogen atom. This structural arrangement bestows upon the molecule a unique combination of polarity, hydrogen bonding capabilities, and steric hindrance, which are pivotal in defining its chemical behavior and potential biological interactions.

The key identifiers for this compound are summarized in the table below:

| Identifier | Value | Source(s) |

| CAS Number | 4466-50-6 | [1][2][3][4] |

| Molecular Formula | C₅H₁₂N₂O | [1][2][4] |

| Molecular Weight | 116.16 g/mol | [1][2] |

| IUPAC Name | This compound | [3][4] |

| Synonyms | 1-Acetyl-2-isopropylhydrazine, N'-propan-2-ylacetohydrazide | [3][4] |

| SMILES | CC(C)NNC(=O)C | [1][4] |

| InChI | InChI=1S/C5H12N2O/c1-4(2)6-7-5(3)8/h4,6H,1-3H3,(H,7,8) | [4] |

A 2D representation of the chemical structure of this compound is provided below:

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties (Predicted)

| Property | Predicted Value/Characteristic | Rationale |

| Physical State | White to off-white solid | Consistent with similar low molecular weight hydrazides.[2] |

| Melting Point | Moderately low to medium | The presence of hydrogen bonding (N-H) would increase the melting point compared to a non-polar compound of similar size, but the overall small size of the molecule suggests it would not be excessively high. |

| Boiling Point | Elevated relative to its molecular weight | Significant hydrogen bonding capabilities would require more energy to transition to the gas phase. |

| Solubility | Soluble in polar organic solvents (e.g., ethanol, methanol, DMSO). Limited solubility in water. Insoluble in non-polar solvents (e.g., hexane). | The polar amide and hydrazide functionalities suggest solubility in polar solvents. The hydrophobic isopropyl and acetyl groups may limit extensive water solubility, a characteristic seen in related compounds like N'-phenylacetohydrazide.[5] |

| pKa | The N-H protons are weakly acidic, while the lone pairs on the nitrogen and oxygen atoms are basic. The exact pKa values would require experimental determination. | The pKa of related N-isopropylacrylamide copolymers has been investigated, though this is not a direct measure for the parent molecule.[6] |

Synthesis and Characterization

Proposed Synthesis Route

A plausible and efficient method for the synthesis of this compound involves the acylation of isopropylhydrazine with an acetylating agent. A common and effective acetylating agent for this purpose is acetic anhydride.

The proposed reaction is as follows:

Isopropylhydrazine + Acetic Anhydride → this compound + Acetic Acid

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol (Hypothetical):

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve isopropylhydrazine in a suitable anhydrous solvent such as dichloromethane or tetrahydrofuran.

-

Addition of Acetylating Agent: Cool the solution in an ice bath. Slowly add one equivalent of acetic anhydride dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid byproduct. Extract the aqueous layer with the organic solvent used for the reaction.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Analytical Characterization

The structural confirmation of the synthesized this compound would be achieved through standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different proton environments. The isopropyl group should exhibit a doublet for the six methyl protons and a septet for the methine proton. The acetyl group will present as a singlet. The N-H protons will appear as broad singlets.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon, the carbons of the isopropyl group, and the acetyl methyl carbon.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretching of the hydrazide, the C=O stretching of the amide, and the C-H stretching of the alkyl groups.

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound, with the molecular ion peak (M+) expected at m/z 116.16. Fragmentation patterns can provide further structural information.

Potential Biological Activity and Applications

While specific studies on the biological effects of this compound are not widely published, the broader class of hydrazide and hydrazone derivatives is well-documented for a diverse range of pharmacological activities.[1][2][4][7][8] This provides a strong rationale for investigating this compound for similar properties.

Potential Areas of Investigation:

-

Antimicrobial Activity: Many hydrazide derivatives have been shown to possess antibacterial and antifungal properties.[3][9][10] The mechanism of action often involves the inhibition of essential enzymes or disruption of cell wall synthesis in microorganisms.

-

Anticonvulsant Activity: Certain hydrazide-hydrazone compounds have demonstrated efficacy in preclinical models of epilepsy.[11]

-

Anti-inflammatory Effects: The hydrazide moiety is present in some compounds with anti-inflammatory properties.[4][7]

-

Anticancer Potential: Numerous hydrazone derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[11]

The presence of the isopropyl group in this compound may influence its lipophilicity and steric profile, potentially modulating its biological activity and pharmacokinetic properties compared to other substituted acetohydrazides.

Caption: Potential avenues for biological investigation of this compound.

Safety and Toxicology (Inferred)

Potential Hazards:

-

Harmful if swallowed.

-

May cause skin and eye irritation.

-

May cause respiratory irritation.

Recommended Safety Precautions:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

It is imperative to consult a comprehensive and up-to-date SDS for this specific compound, should it become available, before commencing any experimental work.

Conclusion

This compound is a structurally interesting molecule within the pharmacologically significant class of hydrazides. While specific experimental data on its properties are limited, its chemical characteristics can be reasonably predicted. The established biological activities of related hydrazide compounds provide a strong impetus for the further investigation of this compound in various therapeutic areas. The synthetic route proposed herein is straightforward and relies on well-established chemical transformations, making the compound accessible for research purposes. This guide provides a foundational framework for scientists and researchers to embark on the exploration of this compound and its potential contributions to the field of medicinal chemistry and drug discovery.

References

- 1. rjptonline.org [rjptonline.org]

- 2. rjptonline.org [rjptonline.org]

- 3. Synthesis and antimicrobial activity of substituted acetohydrazide derivatives [wisdomlib.org]

- 4. researchgate.net [researchgate.net]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. researchgate.net [researchgate.net]

- 7. bibliotekanauki.pl [bibliotekanauki.pl]

- 8. Synthesis and Pharmacological Profile of Hydrazide Compounds | Semantic Scholar [semanticscholar.org]

- 9. Synthesis and in vitro biological activity of new 4,6-disubstituted 3(2H)-pyridazinone-acetohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. dcfinechemicals.com [dcfinechemicals.com]

- 14. spectrumchemical.com [spectrumchemical.com]

N'-Isopropylacetohydrazide mechanism of action in organic reactions

An In-Depth Technical Guide to the Mechanism of Action of N'-Isopropylacetohydrazide in Organic Reactions

For Professionals in Research, Chemical Science, and Drug Development

Foreword: Beyond the Reagent Shelf

In the landscape of modern organic synthesis, the pursuit of efficiency, selectivity, and atom economy is paramount. Transition metal-catalyzed C–H functionalization has emerged as a transformative strategy, allowing for the direct conversion of ubiquitous C–H bonds into valuable chemical linkages. However, the challenge of controlling selectivity—activating one specific C–H bond among many—remains a central theme of innovation. This guide delves into the mechanistic underpinnings of this compound, a molecule that exemplifies the powerful "transient directing group" strategy. We will move beyond simple reaction schemes to explore the causality behind its efficacy, focusing on the dynamic interplay of coordination chemistry, intermediate stability, and catalytic turnover that defines its mechanism of action. This document is structured not as a rigid manual, but as a narrative of molecular strategy, designed to provide researchers with both a deep understanding and a practical framework for application.

The Core Principle: this compound as a Transient Directing Group

The primary and most powerful role of this compound in modern organic synthesis is as a transient directing group (TDG) , particularly in palladium-catalyzed C(sp³)–H functionalization of carbonyl compounds.[1][2][3] The "transient" nature is key; the directing group is formed in situ from the catalyst and the substrate (an aldehyde or ketone), orchestrates the selective C–H activation, and is cleaved post-reaction, liberating the functionalized product and regenerating the catalyst. This circumvents the need for multi-step synthesis to install and later remove a directing group, thus enhancing overall efficiency.[4]

The mechanism unfolds in a precise sequence, beginning with the reversible condensation of this compound with a ketone or aldehyde substrate.

In Situ Formation of the Active N'-Isopropylacetohydrazone Directing Group

The process is initiated by the acid-catalyzed condensation of the primary amine of the hydrazide with a carbonyl compound. This reaction establishes a C=N bond, forming an N'-isopropylacetohydrazone. This newly formed hydrazone is the true, active directing group that engages with the metal catalyst.

Caption: Reversible condensation forming the active hydrazone.

This initial step is crucial because it covalently links the directing functionality (the hydrazone) to the substrate, positioning it to orchestrate a subsequent intramolecular C–H activation.

The Catalytic Cycle: Palladium-Catalyzed C(sp³)–H Arylation

The most well-documented application of this strategy is the palladium-catalyzed arylation of C(sp³)–H bonds at the β- or γ-position of aliphatic ketones and aldehydes.[1][2] The N'-isopropylacetohydrazone guides the palladium catalyst to the desired position, demonstrating remarkable regioselectivity.

Mechanism of Action: A Step-by-Step Dissection

The catalytic cycle involves a sequence of coordination, C–H activation, oxidative addition, and reductive elimination steps. The entire process is a symphony of oxidation state changes at the palladium center (Pd(II)/Pd(IV)).[5]

-

Coordination: The active Pd(II) catalyst (e.g., from Pd(OAc)₂) coordinates to the bidentate N'-isopropylacetohydrazone. Chelation occurs through the imine nitrogen and the amide oxygen, forming a stable five-membered ring with the palladium center. This complex is the foundational intermediate for C–H activation.

-

Concerted Metalation-Deprotonation (CMD): This is the selectivity-determining and often rate-limiting step.[6][7] The pre-coordinated palladium center activates a specific C–H bond. An external base (often the acetate anion or a ligand) assists in abstracting the proton, leading to the formation of a stable palladacycle intermediate.

-

Causality of Site-Selectivity: The regiochemical outcome (β vs. γ activation) is dictated by the thermodynamic stability of the resulting palladacycle.

-

γ-Arylation: Activation of a γ-C–H bond proceeds through a more stable [3][5]-fused bicyclic palladacycle . This six-membered ring is generally less strained, making this pathway kinetically and thermodynamically favored when accessible.[2]

-

β-Arylation: Activation of a β-C–H bond requires the formation of a more strained [5][5]-fused bicyclic palladacycle . This pathway becomes competitive when γ-protons are absent or when specific ligands are used to favor this geometry.[1]

-

-

-

Oxidative Addition: An aryl halide (Ar-X) oxidatively adds to the Pd(II) center of the palladacycle. This forms a high-energy, octahedral Pd(IV) intermediate.

-

Reductive Elimination: The newly introduced aryl group and the alkyl group from the substrate couple, forming the product C-C bond. This step is typically fast and irreversible, causing the palladium center to be reduced from Pd(IV) back to Pd(II).

-

Hydrolysis and Catalyst Regeneration: The arylated hydrazone product dissociates from the Pd(II) center. It is then hydrolyzed to release the final functionalized ketone/aldehyde and the original this compound. The regenerated Pd(II) catalyst and the hydrazide are now free to re-enter the catalytic cycle.

Visualization of the Catalytic Cycle

Caption: Pd(II)/Pd(IV) catalytic cycle for C-H arylation.

Experimental Protocols and Performance Data

The trustworthiness of a mechanism is validated by its successful application in the laboratory. The protocols for these reactions are typically robust, though sensitive to ligand and solvent choice.

Representative Protocol: γ-Arylation of an Aliphatic Ketone

This protocol is adapted from established literature procedures for acetohydrazide-directed C–H arylation.[2]

Step-by-Step Methodology:

-

Vessel Preparation: To an oven-dried Schlenk tube, add the aliphatic ketone (1.0 equiv.), aryl iodide (1.5 equiv.), Pd(OAc)₂ (10 mol%), and the 2-pyridone ligand (30 mol%).

-

Reagent Addition: Add this compound (20 mol%) and Ag₂CO₃ (2.0 equiv.).

-

Solvent and Atmosphere: Evacuate and backfill the tube with an inert atmosphere (Nitrogen or Argon). Add hexafluoroisopropanol (HFIP) as the solvent (0.1 M).

-

Reaction: Seal the tube and place it in a preheated oil bath at 120 °C. Stir for 24 hours.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the γ-arylated ketone.

Expertise Insight: The choice of HFIP as a solvent is critical. Its high polarity and non-coordinating nature can stabilize cationic intermediates and promote the C-H activation step. The silver salt (Ag₂CO₃) acts as a halide scavenger, facilitating the oxidative addition and preventing catalyst inhibition.

Data Presentation: Substrate Scope and Yields

The following table summarizes representative results for the palladium-catalyzed arylation of ketones using acetohydrazide as a transient directing group, demonstrating the method's versatility.

| Entry | Ketone Substrate | Aryl Iodide | Product | Yield (%) | Ref |

| 1 | 2-Pentanone | 4-Iodotoluene | γ-Arylated | 75 | [2] |

| 2 | 2-Hexanone | 1-Iodo-4-methoxybenzene | γ-Arylated | 81 | [2] |

| 3 | Cyclohexanone | 1-Iodo-4-fluorobenzene | β-Arylated | 68 | [1] |

| 4 | 3-Pentanone | Iodobenzene | β-Arylated | 72 | [1] |

| 5 | 2-Pentanone | 1-Iodo-4-(trifluoromethyl)benzene | γ-Arylated | 65 | [2] |

Alternative Mechanistic Pathways: A Frontier View

While the role of this compound as a TDG is well-established, its structure suggests potential for other modes of reactivity, representing areas for future research.

Hypothetical Role as a Nitrogen-Centered Radical Precursor

Hydrazine derivatives can serve as precursors to nitrogen-centered radicals under oxidative conditions. A plausible, though currently speculative, mechanism could involve a single-electron transfer (SET) from the hydrazide to a suitable oxidant or photocatalyst.

Caption: Plausible pathway for N-centered radical generation.

This nitrogen-centered radical could then undergo an intramolecular 1,5-hydrogen atom transfer (1,5-HAT) to generate a carbon-centered radical at a distal site, which could then be trapped by another reagent. This pathway is analogous to the well-known Hofmann-Löffler-Freytag reaction.[8]

Conclusion: A Versatile Tool Grounded in Mechanistic Predictability

This compound is a powerful and versatile tool in the arsenal of the modern synthetic chemist. Its primary mechanism of action as a transient directing group for palladium-catalyzed C(sp³)–H functionalization is a testament to the power of rational catalyst and ligand design. By understanding the intricate details of its operation—from the in situ formation of the active hydrazone to the stability of the key palladacycle intermediates—researchers can harness its capabilities to achieve predictable and selective transformations. The potential for this scaffold to engage in other mechanistic manifolds, such as radical-mediated pathways, opens exciting new avenues for reaction discovery. This guide serves as a foundation for both applying the known chemistry and exploring the yet-to-be-discovered potential of this valuable reagent.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. orbit.dtu.dk [orbit.dtu.dk]

- 7. Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of a Nickel-Catalyzed N-N Coupling for the Synthesis of Hydrazides [organic-chemistry.org]

An In-Depth Technical Guide to the Potential Applications of N'-Isopropylacetohydrazide in Medicinal Chemistry

Abstract

The hydrazide-hydrazone scaffold is a cornerstone in modern medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities.[1][2][3] This technical guide delves into the prospective therapeutic applications of a specific, yet underexplored, member of this class: N'-Isopropylacetohydrazide. By leveraging established knowledge of structurally related compounds, we will outline a comprehensive research and development framework to unlock its potential. This document is intended for researchers, scientists, and drug development professionals, providing both a strategic overview and detailed, actionable experimental protocols. We will explore hypothesized applications in oncology, infectious diseases, and inflammatory conditions, grounded in the rich chemical versatility of the hydrazide core.

The Hydrazide-Hydrazone Moiety: A Privileged Scaffold in Drug Discovery

The hydrazide-hydrazone functional group (-CONHNHR) is a versatile structural motif that has been extensively incorporated into a multitude of biologically active molecules.[3] These compounds have demonstrated a remarkable range of pharmacological effects, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitumor activities.[1][2][4] The efficacy of this scaffold is often attributed to the azomethine group (-NHN=CH-), which can participate in various biological interactions.[1]

The ability of the hydrazide-hydrazone moiety to form coordination complexes with metal ions can also influence its biological activity.[2] Furthermore, this group can act as a bioisostere for other functional groups, allowing for the fine-tuning of a molecule's pharmacological properties.[2] The synthetic tractability of hydrazides allows for the creation of large, diverse libraries of compounds for screening, making them an attractive starting point for drug discovery campaigns.

This compound, with its simple yet distinct substitution pattern, represents a novel chemical entity within this pharmacologically significant class. Its potential has yet to be systematically explored, offering a unique opportunity for the discovery of new therapeutic agents.

Hypothesized Therapeutic Applications of this compound

Based on the extensive literature on hydrazide-hydrazone derivatives, we can hypothesize several promising avenues for the therapeutic application of this compound.

Antimicrobial Agents

The rise of multidrug-resistant pathogens necessitates the urgent development of new antimicrobial agents.[4] Hydrazide derivatives have been a fruitful area of research in this regard.[4] For instance, the foundational anti-tuberculosis drug, isoniazid, is a hydrazide.[4] Numerous studies have demonstrated the potent antibacterial and antifungal activities of various hydrazone derivatives against a wide range of clinically relevant strains.[1][2]

Causality: The antimicrobial action of some hydrazones is believed to stem from their ability to chelate trace metals essential for microbial enzyme function or to inhibit specific enzymes involved in cell wall synthesis or DNA replication. The isopropyl group on this compound may influence its lipophilicity, potentially enhancing its ability to penetrate microbial cell membranes.

Anticancer Therapeutics

The search for novel, effective, and less toxic anticancer drugs is a perpetual goal in medicinal chemistry. Hydrazide-hydrazone derivatives have been extensively investigated for their cytotoxic effects against various cancer cell lines.[3][5]

Causality: The proposed mechanisms of anticancer action for this class of compounds are diverse and include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[5] The this compound scaffold could serve as a foundation for the development of targeted therapies, with modifications to the isopropyl or acetyl groups allowing for optimization of potency and selectivity.

Anti-inflammatory Drugs

Chronic inflammation is a key pathological feature of numerous diseases, including arthritis and neurodegenerative disorders. Several novel hydrazide and hydrazone derivatives have shown significant anti-inflammatory and analgesic properties in preclinical models.[1][6]

Causality: The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit pro-inflammatory enzymes like cyclooxygenase (COX) or to modulate inflammatory signaling pathways. This compound could potentially act as a novel anti-inflammatory agent, and its simple structure may offer a favorable side-effect profile compared to more complex molecules.

A Proposed Research and Development Workflow

To systematically evaluate the therapeutic potential of this compound, a structured research and development plan is essential. The following sections outline key experimental protocols.

Synthesis and Characterization of this compound

A straightforward and efficient synthesis is the first step in any drug discovery program.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetic hydrazide (1.0 eq) dissolved in a suitable solvent such as ethanol or isopropanol.

-

Addition of Aldehyde/Ketone: To the stirred solution, add acetone (1.1 eq), which will react with the hydrazide to form the corresponding hydrazone. The isopropyl group is introduced via the use of acetone in this case, which upon condensation and reduction will yield the desired product. A more direct alkylation of the N' position can also be envisioned.

-

Catalysis: A catalytic amount of an acid, such as glacial acetic acid, can be added to facilitate the condensation reaction.

-

Reaction Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Characterization: The structure of the purified this compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Diagram: Proposed Synthesis Workflow

References

The Strategic Screening of N'-Isopropylacetohydrazide Derivatives: A Technical Guide for Drug Discovery

In the landscape of medicinal chemistry, the hydrazide scaffold represents a privileged structural motif, consistently yielding compounds with a broad spectrum of biological activities.[1][2][3] This guide delves into the systematic biological activity screening of a specific, yet promising subclass: N'-Isopropylacetohydrazide derivatives. We will navigate the strategic design of a screening cascade, from initial high-throughput in vitro assays to more complex biological evaluations, all while emphasizing the rationale behind each experimental choice. This document is intended for researchers, scientists, and drug development professionals seeking to unlock the therapeutic potential of this versatile chemical class.

The this compound Scaffold: Rationale for Screening

The hydrazide functional group (-CONHNH-) is a cornerstone of many pharmacologically active agents.[3][4] Its ability to form stable complexes with metal ions, participate in hydrogen bonding, and act as a versatile synthon for various heterocyclic systems contributes to its diverse bioactivities.[5][6] The incorporation of an isopropyl group on the terminal nitrogen (N') introduces lipophilicity, which can be crucial for membrane permeability and reaching intracellular targets.[7] This strategic combination of a proven pharmacophore with a lipophilic moiety makes this compound derivatives compelling candidates for biological screening.

The core hypothesis is that this scaffold can be elaborated with various substituents to modulate its physicochemical properties and target affinity, leading to the discovery of novel therapeutic agents. Based on the extensive literature on hydrazide derivatives, the primary therapeutic areas to explore for this compound derivatives include, but are not limited to:

-

Antimicrobial Activity: Hydrazide-hydrazones are known to exhibit potent antibacterial and antifungal properties.[1][6][8]

-

Anticancer Activity: Numerous hydrazide derivatives have demonstrated significant cytotoxicity against various cancer cell lines.[9][10][11][12][13]

-

Anti-inflammatory Activity: The hydrazone moiety is present in compounds with notable anti-inflammatory effects.[14][15]

-

Enzyme Inhibition: Hydrazides have been identified as inhibitors of various enzymes, including carbonic anhydrase and kinases.[11][16][17][18]

The Screening Cascade: A Multi-tiered Approach

A successful screening campaign relies on a logical and tiered approach to efficiently identify and validate promising lead compounds. This "screening cascade" begins with broad, high-throughput assays and progressively moves towards more specific and biologically relevant models for the most promising candidates.

Caption: A tiered screening cascade for this compound derivatives.

Experimental Protocols: A Step-by-Step Guide

The following protocols represent foundational assays for the initial screening of this compound derivatives.

Antimicrobial Susceptibility Testing

The goal of this assay is to determine the minimum inhibitory concentration (MIC) of the synthesized derivatives against a panel of clinically relevant bacteria and fungi.

Protocol: Broth Microdilution Method

-

Preparation of Bacterial/Fungal Inoculum: Culture the desired microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in appropriate broth overnight. Dilute the culture to achieve a standardized concentration (typically 5 x 10^5 CFU/mL).

-

Compound Preparation: Prepare stock solutions of the this compound derivatives in a suitable solvent (e.g., DMSO). Create a series of two-fold serial dilutions in a 96-well microtiter plate.

-

Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate containing the compound dilutions.

-

Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring absorbance using a microplate reader.

In Vitro Cytotoxicity Assessment

This assay is crucial for evaluating the potential anticancer activity of the derivatives and for assessing their general toxicity to human cells.

Protocol: MTT Assay

-

Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., HEK293) in appropriate culture medium.

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[10]

Anti-inflammatory Activity Screening

This assay provides an initial assessment of the anti-inflammatory potential of the derivatives by measuring their ability to inhibit the production of a key inflammatory mediator, nitric oxide (NO).

Protocol: Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages

-

Cell Culture: Culture RAW 264.7 murine macrophage cells in a suitable medium.

-

Cell Seeding and Treatment: Seed the cells in a 96-well plate. Pre-treat the cells with different concentrations of the this compound derivatives for 1-2 hours.

-

Inflammatory Stimulation: Induce an inflammatory response by stimulating the cells with lipopolysaccharide (LPS).[19][20]

-

Supernatant Collection: After 24 hours of incubation, collect the cell culture supernatant.

-

Nitrite Quantification (Griess Assay): The production of NO is measured indirectly by quantifying the accumulation of its stable metabolite, nitrite, in the supernatant using the Griess reagent.

-

Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated wells to that in the LPS-stimulated control wells.

In Silico ADMET Profiling: Early Prediction of Drug-likeness

Before committing to expensive and time-consuming preclinical studies, it is essential to evaluate the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the lead compounds.[21][22][23] In silico tools can provide valuable early insights into the drug-likeness of a molecule.[24][25]

Caption: A simplified workflow for in silico ADMET profiling.

Key ADMET Parameters to Evaluate:

-

Absorption: Prediction of oral bioavailability and intestinal absorption.

-

Distribution: Blood-brain barrier penetration and plasma protein binding.

-

Metabolism: Susceptibility to metabolism by cytochrome P450 enzymes.

-

Excretion: Prediction of renal clearance.

-

Toxicity: Prediction of potential cardiotoxicity (hERG inhibition), mutagenicity (Ames test), and other toxicities.

Data Presentation and Interpretation

All quantitative data from the screening assays should be summarized in a clear and concise tabular format to facilitate comparison between derivatives.

Table 1: Representative Data Summary for this compound Derivatives

| Compound ID | Antimicrobial MIC (µg/mL) vs. S. aureus | Anticancer IC50 (µM) vs. MCF-7 | Anti-inflammatory NO Inhibition (%) at 10 µM |

| Lead Compound 1 | 8 | 5.2 | 65 |

| Lead Compound 2 | >128 | 1.8 | 42 |

| Control Drug | 2 | 1.5 | 85 |

Data are hypothetical and for illustrative purposes only.

Conclusion and Future Directions

The biological activity screening of this compound derivatives presents a promising avenue for the discovery of novel therapeutic agents. The systematic approach outlined in this guide, from broad primary screening to focused mechanistic studies and in silico profiling, provides a robust framework for identifying and advancing lead compounds. The inherent versatility of the hydrazide scaffold suggests that with strategic chemical modifications and rigorous biological evaluation, this compound derivatives hold significant potential in the ongoing quest for new and effective medicines. Future work should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of the most promising hits, followed by validation in relevant in vivo models.

References

- 1. mdpi.com [mdpi.com]

- 2. A review on biological activities and chemical synthesis of hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hygeiajournal.com [hygeiajournal.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. Synthesis, In Vitro Anticancer Activity and In Silico Study of some Benzylidene Hydrazide Derivatives | Scientific.Net [scientific.net]

- 10. In Vitro Anticancer Effects of Two New Potent Hydrazide Compounds...: Ingenta Connect [ingentaconnect.com]

- 11. Hydrazide-hydrazones as Small Molecule Tropomyosin Receptor Kina se A (TRKA) Inhibitors: Synthesis, Anticancer Activities, In silico ADME and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, Synthesis, Antinociceptive and Anti-Inflammatory Activities of Novel Piroxicam Analogues | MDPI [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis, molecular modelling and QSAR study of new N- phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]

- 23. ijarbs.com [ijarbs.com]

- 24. kwon.engr.tamu.edu [kwon.engr.tamu.edu]

- 25. bitesizebio.com [bitesizebio.com]

N'-Isopropylacetohydrazide: An In-depth Technical Guide for Researchers

Abstract

N'-Isopropylacetohydrazide, identified by the CAS number 4466-50-6 , is a chemical compound with the molecular formula C5H12N2O.[1] This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, providing a detailed overview of its known physical and chemical properties, safety and handling protocols, and potential, though not yet extensively documented, applications. While specific experimental data for this compound remains limited in publicly accessible literature, this document consolidates available information and draws logical inferences from related chemical structures to provide a foundational understanding for future research endeavors.

Chemical Identity and Core Physical Properties

This compound is a hydrazide derivative characterized by an isopropyl group attached to the terminal nitrogen of an acetohydrazide core. This structure suggests potential for hydrogen bonding and specific stereochemical interactions, which could be relevant in various chemical and biological systems.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 4466-50-6 | [1] |

| Molecular Formula | C5H12N2O | [1] |

| Molecular Weight | 116.16 g/mol | [1] |

| Physical Form | Solid (inferred) | [1] |

| Storage Temperature | 2-8°C | |

| SMILES Code | CC(C)NNC(=O)C |

Synthesis and Reactivity Profile

While specific, peer-reviewed synthesis protocols for this compound are not extensively published, a general understanding of its formation can be derived from standard organic chemistry principles.

Conceptual Synthetic Pathway

A plausible synthetic route would involve the reaction of isopropylhydrazine with an acetylating agent, such as acetic anhydride or acetyl chloride. This nucleophilic acyl substitution reaction would result in the formation of the corresponding acetohydrazide.

DOT Diagram: Conceptual Synthesis of this compound

Caption: A plausible synthetic route to this compound.

Reactivity and Stability

The hydrazide functional group in this compound is expected to be the primary center of reactivity. It can undergo oxidation, reduction, and further acylation or alkylation reactions. The presence of the isopropyl group may introduce steric hindrance, potentially influencing the rate and regioselectivity of these reactions.

For storage, it is recommended to keep this compound in an inert atmosphere at refrigerated temperatures (2-8°C) to maintain its stability.

Potential Applications in Drug Development and Research

Although specific applications of this compound in drug development are not well-documented, its chemical structure suggests several areas of potential interest for researchers. Hydrazide moieties are present in a number of pharmacologically active compounds and are often utilized as key building blocks or pharmacophores.

Potential research applications could include:

-

Intermediate in a multi-step synthesis: Its structure could serve as a valuable scaffold for the synthesis of more complex molecules with potential therapeutic properties.

-

Fragment-based drug discovery: The molecule could be explored as a fragment for screening against various biological targets.

-

Coordination chemistry: The hydrazide group can act as a ligand for metal ions, suggesting potential applications in the development of novel coordination complexes with catalytic or biological activity.

Safety, Handling, and Experimental Protocols

Hazard Identification and Safety Precautions

Based on available safety data for related compounds, this compound should be handled with care. The following is a summary of potential hazards and recommended precautions:

-

Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Recommended Experimental Protocol: Solubility Assessment

To address the current gap in knowledge, a fundamental experimental protocol to determine the solubility of this compound is outlined below. This protocol is a standard procedure and should be adapted based on available laboratory equipment and safety guidelines.

Objective: To determine the approximate solubility of this compound in various solvents at ambient temperature.

Materials:

-

This compound

-

A selection of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane)

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

HPLC or other suitable analytical instrumentation

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of each solvent in separate vials.

-

Tightly cap the vials and vortex for 2-3 minutes to facilitate dissolution.

-

Allow the vials to equilibrate at a constant temperature (e.g., 25°C) for 24 hours, with intermittent shaking.

-

-

Separation of Undissolved Solid:

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

-

Analysis of the Supernatant:

-

Carefully withdraw an aliquot of the clear supernatant from each vial.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted supernatant using a calibrated HPLC method.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in that specific solvent.

-

DOT Diagram: Solubility Assessment Workflow

References

An In-depth Technical Guide to the Solubility of N'-Isopropylacetohydrazide in Common Organic Solvents

Abstract: This technical guide provides a comprehensive framework for understanding and determining the solubility of N'-Isopropylacetohydrazide in common organic solvents. Recognizing the scarcity of publicly available quantitative data, this document emphasizes a dual approach: theoretical prediction based on molecular structure and a detailed, field-proven experimental protocol for empirical determination. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of solubility for applications in synthesis, purification, and formulation. It explains the causal relationships behind experimental choices and provides a self-validating protocol to ensure scientific integrity.

Introduction

This compound (CAS No. 4466-50-6) is an organic compound featuring a hydrazide functional group.[1] As with any chemical entity in research and development, a thorough understanding of its solubility profile is a critical prerequisite for its effective application. Solubility dictates the choice of solvents for chemical reactions, influences the efficiency of purification techniques like recrystallization, and is a cornerstone of formulation development.

Currently, specific, quantitative solubility data for this compound across a range of common organic solvents is not widely published. This guide, therefore, serves a vital role by not only predicting its solubility behavior based on first principles but also by providing a detailed, authoritative methodology for researchers to determine this crucial physicochemical property in their own laboratories.

Part 1: Theoretical Solubility Profile & Predictive Analysis

The principle of "like dissolves like" is the foundation for predicting solubility.[2][3] This principle states that substances with similar molecular structures and intermolecular forces are likely to be miscible.[4][5][6] To apply this, we must first analyze the molecular structure of this compound.

Molecular Structure Analysis:

-

Formula: C₅H₁₂N₂O

-

Molecular Weight: 116.16 g/mol

-

Key Functional Groups:

-

Hydrazide Group (-C(=O)NHNH-): This is a highly polar functional group capable of acting as both a hydrogen bond donor (the N-H protons) and a hydrogen bond acceptor (the carbonyl oxygen and the nitrogen lone pairs). This feature strongly suggests solubility in polar solvents.

-

Isopropyl Group (-CH(CH₃)₂): This is a nonpolar, aliphatic group. Its presence introduces lipophilic (oil-loving) character to the molecule.

-

Acetyl Group (-C(=O)CH₃): The carbonyl within this group contributes to the molecule's polarity.

-

The molecule thus possesses a dual nature: a polar "head" (the hydrazide group) and a small, nonpolar "tail" (the isopropyl group). The overall solubility will be a balance of these competing characteristics. Given the strong polarity of the hydrazide moiety, it is predicted to dominate the molecule's behavior, especially in solvents capable of hydrogen bonding.

Predicted Solubility in Common Organic Solvents

Based on the structural analysis, we can categorize solvents and predict the solubility of this compound. This provides a rational basis for solvent selection in experimental work.[7][8][9]

| Solvent Class | Examples | Dominant Intermolecular Forces | Predicted Solubility of this compound | Rationale |

| Polar Protic | Methanol, Ethanol, Water, Isopropanol | Hydrogen Bonding, Dipole-Dipole | High to Very High | These solvents can engage in strong hydrogen bonding with the N-H and C=O groups of the hydrazide moiety. The energetic favorability of these interactions should readily overcome the solute's crystal lattice energy.[6][10] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile, Acetone | Dipole-Dipole | Moderate to High | These solvents are polar and can act as hydrogen bond acceptors, interacting favorably with the N-H protons of the solute. While lacking donor capabilities, their strong dipole moments should facilitate dissolution.[5] Solubility is expected to be high, particularly in DMSO and DMF. |

| Nonpolar | Hexane, Toluene, Diethyl Ether, Chloroform | London Dispersion Forces | Low to Insoluble | The intermolecular forces of these solvents are too weak and dissimilar to effectively solvate the highly polar hydrazide group.[11] The energy required to break the strong solute-solute interactions (hydrogen bonds) would not be compensated by weak solute-solvent interactions. |

Part 2: Experimental Determination of Solubility

To move from prediction to empirical fact, a standardized protocol is required. The isothermal "shake-flask" method is a robust and widely accepted technique for determining the solubility of a solid in a solvent.[12][13] It is recognized by regulatory bodies like the OECD for its reliability.[14]

Causality Behind Experimental Design

The core principle of this method is to create a saturated solution at a constant temperature, where the dissolved solute is in equilibrium with the undissolved solid. Every step is designed to achieve and maintain this equilibrium and then accurately measure the resulting solute concentration.

-

Constant Temperature: Solubility is highly temperature-dependent.[15] A water bath or incubator is used to eliminate temperature fluctuations, which would otherwise lead to erroneous results.

-

Agitation: Shaking or stirring ensures that the entire volume of the solvent is continuously exposed to the solid, accelerating the path to equilibrium.

-

Equilibrium Time: Sufficient time (e.g., 24-48 hours) is critical to ensure the system has reached a true thermodynamic equilibrium and is not just kinetically limited.

-

Phase Separation: Centrifugation and/or filtration are crucial to cleanly separate the saturated liquid phase from any remaining solid particles before analysis. This prevents overestimation of the solubility.

-

Accurate Analysis: A precise analytical method (e.g., HPLC, GC, or gravimetric analysis) is required to quantify the concentration of the solute in the saturated solution.

Standard Protocol: Isothermal Shake-Flask Method

-

Preparation: a. Add an excess amount of solid this compound to a series of vials or flasks. "Excess" means enough solid will visibly remain undissolved upon reaching equilibrium. b. Accurately add a known volume or mass of the desired organic solvent to each vial.[16] c. Prepare at least three replicate samples for each solvent to ensure statistical validity.

-

Equilibration: a. Seal the vials to prevent solvent evaporation. b. Place the vials in a mechanical shaker or on a stir plate within a temperature-controlled environment (e.g., a 25 °C water bath or incubator). c. Agitate the samples for a predetermined period (a minimum of 24 hours is recommended; 48 hours is preferable to ensure equilibrium).

-

Phase Separation: a. After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for several hours to let the excess solid settle. b. To ensure complete removal of solid, centrifuge the samples at a high speed. c. Carefully withdraw a precise aliquot of the clear supernatant (the saturated solution) using a pipette. For volatile solvents, this should be done swiftly. Alternatively, the supernatant can be passed through a syringe filter (e.g., 0.22 µm) that is compatible with the solvent.

-

Analysis: a. Gravimetric Method (for non-volatile solvents): i. Weigh a clean, dry vial. ii. Transfer the aliquot of the saturated solution to the vial and record the exact mass or volume transferred. iii. Remove the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature below the solute's decomposition point. iv. Once all solvent is removed, weigh the vial again. The difference in mass corresponds to the dissolved this compound. b. Chromatographic Method (e.g., HPLC): i. Prepare a series of calibration standards of this compound in the same solvent at known concentrations. ii. Analyze the standards to generate a calibration curve. iii. Dilute the saturated solution aliquot with a known factor to bring its concentration within the range of the calibration curve. iv. Analyze the diluted sample and determine its concentration from the calibration curve. Account for the dilution factor to calculate the original concentration in the saturated solution.

-

Calculation: a. Express the solubility in standard units, such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the Isothermal Shake-Flask method.

Caption: Workflow for the Isothermal Shake-Flask Solubility Determination.

Part 3: Data Presentation and Interpretation

Experimental results should be meticulously recorded and presented for clear interpretation.

Table for Experimental Data Recording

| Solvent | Temperature (°C) | Replicate 1 (mg/mL) | Replicate 2 (mg/mL) | Replicate 3 (mg/mL) | Mean Solubility (mg/mL) | Std. Deviation | Qualitative Description |

| e.g., Methanol | 25 | ||||||

| e.g., Acetone | 25 | ||||||

| e.g., Toluene | 25 | ||||||

| e.g., Hexane | 25 |

Interpretation of Results

The empirically determined data should be compared with the theoretical predictions from Part 1. Strong correlation would validate the "like dissolves like" principle for this compound. Any significant deviations could suggest more complex solute-solvent interactions (e.g., specific molecular conformations or solvent structuring) that warrant further investigation. This data is directly applicable to:

-

Recrystallization: An ideal recrystallization solvent is one in which the compound has high solubility at elevated temperatures but low solubility at room temperature or below.[17]

-

Reaction Chemistry: Ensuring reactants, including this compound, are sufficiently soluble in the reaction solvent is crucial for achieving optimal reaction rates and yields.[9]

-

Formulation: For pharmaceutical applications, knowing the solubility in various pharmaceutically acceptable solvents is a fundamental step in developing liquid dosage forms.

Conclusion

This guide has established a comprehensive framework for addressing the solubility of this compound. By integrating a theoretical analysis based on its molecular structure with a detailed, authoritative experimental protocol, researchers are empowered to both predict and precisely measure this critical property. The provided methodologies are designed to produce reliable and reproducible data, forming a solid foundation for subsequent research and development activities in synthesis, purification, and formulation.

References

- 1. parchem.com [parchem.com]

- 2. quora.com [quora.com]

- 3. fiveable.me [fiveable.me]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Solubility Factors When Choosing a Solvent | Cell And Molecular Biology [labroots.com]

- 6. youtube.com [youtube.com]

- 7. How Can We Choose the Best Solvent to Dissolve Various Types of Solid Chemicals?-Jiangsu Huida Medical Instruments Co., Ltd. [jshd-medical.com]

- 8. researchgate.net [researchgate.net]

- 9. thecalculatedchemist.com [thecalculatedchemist.com]

- 10. fountainmagazine.com [fountainmagazine.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. govinfo.gov [govinfo.gov]

- 15. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 17. caymanchem.com [caymanchem.com]

Methodological & Application

Application Notes and Protocols for N'-Isopropylacetohydrazide in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Note: The following document provides a detailed exploration into the potential application of N'-Isopropylacetohydrazide within the field of peptide synthesis. It is important to note that while the fundamental principles of hydrazide chemistry in peptide synthesis are well-established, the specific use of this compound is not widely documented in publicly available literature. Therefore, the protocols and mechanistic discussions presented herein are based on established chemical principles and are intended to serve as a foundational guide for research and development purposes. All experimental procedures should be conducted with appropriate safety precautions and under the supervision of qualified personnel.